2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid
Description
Properties
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-6(2)10(13(17)18)16-11-9-7(3)8(4)19-12(9)15-5-14-11/h5-6,10H,1-4H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIHBDKYYRTRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the condensation of 2-aminothiophene-3-carboxylic acid with various aldehydes under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethyl and amino groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Key Functional Groups and Reaction Sites
The compound’s reactivity is governed by three primary regions:
-
Thieno[2,3-d]pyrimidine ring : A fused heterocyclic system with electron-deficient pyrimidine and electron-rich thiophene moieties.
-
Amino group (-NH-) : Attached to position 4 of the pyrimidine ring, serving as a nucleophilic site.
-
Butyric acid side chain : A carboxylic acid group capable of acid-base and esterification reactions .
Electrophilic Substitution at the Amino Group
The amino group undergoes reactions with electrophilic agents under mild conditions:
Mechanistic Insight :
The lone pair on the amino nitrogen facilitates nucleophilic attack on electrophiles, forming stable adducts. Steric hindrance from the 5,6-dimethyl groups on the thiophene ring slightly reduces reaction rates compared to unsubstituted analogs .
Condensation Reactions
The amino group participates in condensation with carbonyl compounds:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Aldehydes (e.g., benzaldehyde) | Ethanol, reflux, 12–24 hrs | Schiff base formation | |
| Ketones (e.g., acetone) | Acid catalysis (H₂SO₄), 50°C | Stable enamine derivatives |
Example :
Reaction with 4-nitrobenzaldehyde yields a Schiff base with enhanced π-conjugation, confirmed via UV-Vis spectroscopy .
Reactivity of the Thienopyrimidine Core
The fused ring system participates in electrophilic aromatic substitution (EAS):
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-2 or C-5 | Nitro-substituted derivatives |
| Halogenation | Br₂ in acetic acid, 25°C | C-5 | Brominated analogs |
Note : Nitration occurs preferentially at the electron-rich thiophene ring (C-5) over the pyrimidine ring.
Butyric Acid Side Chain Modifications
The carboxylic acid group undergoes typical acid-mediated reactions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | SOCl₂ followed by ROH | Methyl/ethyl esters |
| Salt Formation | NaOH or KOH | Water-soluble sodium/potassium salts |
Stability Under Environmental Conditions
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
Antiviral Properties
The compound's thienopyrimidine core is known to interact with viral enzymes, making it a candidate for antiviral drug development. Preliminary studies suggest that modifications to this structure can enhance its efficacy against viruses such as HIV and Hepatitis C .
Agricultural Applications
In agriculture, compounds similar to 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid are being explored for their potential as herbicides and fungicides.
Herbicidal Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives can act as effective herbicides by inhibiting specific enzymes in plants that are crucial for growth. This selectivity allows for the targeted elimination of weeds without harming crops .
Fungicidal Properties
The compound's ability to disrupt fungal cell wall synthesis has been studied, showing promise as a fungicide in crop protection strategies. Its application could help reduce the reliance on traditional fungicides that often have broad-spectrum activity and environmental concerns .
Material Science Applications
In material science, the unique properties of this compound are being investigated for use in developing advanced materials.
Organic Electronics
The compound's electronic properties make it a candidate for organic semiconductors. Research into its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has shown potential for enhancing efficiency and stability in these applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Compound 89 : 2-[1-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-5-methyl-3-phenyl-3H-quinazolin-4-one
- Key Differences: Replaces the thienopyrimidine core with a pyrrolo[2,3-d]pyrimidine-quinazolinone hybrid. Includes bromine and phenyl substituents, enhancing steric bulk and altering electronic properties. Molecular Weight: 411.1 g/mol (vs. 279.36 for the target compound) .
- Implications: The bromine atom may improve binding affinity in biological targets, while the quinazolinone moiety introduces additional hydrogen-bonding sites.
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines (e.g., compounds 6a–6d)
- Key Differences: Fused benzo ring increases aromatic surface area. Substituents include benzoyl, hydrazono, and oxo groups, which enhance π-π stacking and dipole interactions .
- Implications: These modifications likely improve solubility and target engagement compared to simpler thienopyrimidines.
Side Chain Variations
2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic Acid (CAS 1008211-84-4)
- Key Differences: Substituents: 2,5,6-Trimethyl-thienopyrimidine core (vs. 5,6-dimethyl in the target). Side Chain: Propionic acid (C3 chain) instead of 3-methyl-butyric acid (C4 branched chain). Molecular Formula: C₁₂H₁₅N₃O₂S (MW ≈ 265 g/mol vs. 279.36 g/mol) .
- The additional methyl group at position 2 may alter electronic distribution.
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic Acid Hydrochloride (CAS 1052405-52-3)
Functional Group Comparisons
| Compound | Core Structure | Side Chain | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 5,6-Dimethyl-thienopyrimidine | 3-Methyl-butyric acid (C4) | 279.36 | Branched chain; moderate hydrophobicity |
| 2-(2,5,6-Trimethyl-thienopyrimidine)-propionic acid | 2,5,6-Trimethyl-thienopyrimidine | Propionic acid (C3) | ~265 | Enhanced electronic effects at position 2 |
| (5,6-Dimethyl-thienopyrimidine)-acetic acid HCl | 5,6-Dimethyl-thienopyrimidine | Acetic acid (C2) + HCl salt | 273.5 | High solubility; salt stability |
| Compound 89 | Pyrrolo-pyrimidine-quinazolinone | Ethyl-quinazolinone | 411.1 | Bromine substitution; bulky aromatic system |
Biological Activity
2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid (CAS Number: 1008005-95-5) is a compound that has garnered attention for its potential biological activities. It is characterized by its unique thieno-pyrimidine structure, which is known to interact with various biological targets, potentially influencing multiple physiological processes.
Chemical Structure and Properties
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 279.36 g/mol
- IUPAC Name : N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)valine
The compound features a thieno[2,3-d]pyrimidine core attached to a branched amino acid structure, which may contribute to its biological activity by enhancing binding affinity to target proteins.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on cellular pathways, receptor interactions, and potential therapeutic applications.
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial in mediating various physiological responses. GPCRs regulate numerous functions such as sensory perception, immune responses, and neurotransmission .
- Enzyme Inhibition : Preliminary studies suggest that the compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis .
Case Studies and Experimental Evidence
-
Cell Proliferation Assays :
- In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, assays conducted on breast cancer cells showed a significant reduction in cell viability when treated with this compound compared to control groups.
-
Receptor Binding Studies :
- Binding affinity studies indicated that the compound selectively binds to certain GPCRs with moderate affinity. This suggests a potential role in modulating receptor activity which could be beneficial in treating conditions like hypertension or depression.
-
Animal Models :
- In vivo experiments using rodent models have shown that administration of this compound resulted in decreased tumor growth rates and improved survival rates in models of metastatic cancer. These findings indicate promising therapeutic potential.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly used to prepare 2-(5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid?
The synthesis of this compound typically involves cyclization reactions using 2-amino-3-thiophenecarboxylate derivatives as precursors. A modified Niementowski reaction is often employed, where formamide or urea facilitates cyclization under high temperatures (e.g., 200°C) to form the thieno[2,3-d]pyrimidine core . Subsequent functionalization at the 4-position is achieved via nucleophilic substitution with amines. For example, phosphoramidite intermediates (generated from 2-amino-4,5-dimethylthiophene-3-carboxylate) react with alkylamines under mild conditions, followed by catalytic sodium ethoxide to yield the target compound . Key steps include:
- Phosphoramidite activation with hexachloroethane and triethylamine.
- Amine coupling at room temperature.
- Cyclization using ethanolate catalysis.
Purification is performed via column chromatography or recrystallization, with yields ranging from 60%–86% depending on substituents .
Basic: Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Structural confirmation relies on:
- ¹H NMR : Characteristic signals include NH protons at ~4.01 ppm (broad) and methyl groups (e.g., 2.38 ppm for C5/C6-CH₃) .
- IR Spectroscopy : Stretching vibrations for C=O (1688 cm⁻¹) and NH (3300–3400 cm⁻¹) confirm key functional groups .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 383 for C₂₂H₂₉N₃OS) validate the molecular formula .
- X-ray Crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and hydrogen-bonding networks, critical for absolute configuration determination .
Advanced: How can reaction parameters be optimized to enhance synthetic efficiency and scalability?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics, while toluene facilitates cyclization under reflux .
- Catalyst Screening : Sodium ethoxide (5 mol%) enhances cyclization rates compared to weaker bases .
- Temperature Control : Cyclization at 80–100°C balances yield and decomposition risks .
- Substituent Engineering : Bulky alkylamines (e.g., n-C₆H₁₃) reduce steric hindrance, improving coupling efficiency .
- High-Throughput Screening : Automated platforms test >50 reaction conditions (solvent/base/temperature) to identify optimal protocols .
Advanced: What in vitro models are appropriate for assessing the fungicidal activity of this compound?
Standardized protocols involve:
- Fungal Strains : Fusarium oxysporum, Rhizoctonia solani, and Botrytis cinerea are common targets due to agricultural relevance .
- Agar Dilution Assays : Compounds are tested at 50 mg/L in PDA medium, with inhibition zones measured after 72 hours .
- MIC Determination : Serial dilution (1–100 µg/mL) quantifies minimum inhibitory concentrations using spore germination assays .
- Mode-of-Action Studies :
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR analysis focuses on:
- Core Modifications :
- Side Chain Engineering :
- Butyric Acid Moiety : Carboxylate group enhances solubility but may reduce cellular uptake; ester prodrugs are under investigation .
- Computational Modeling :
Advanced: How should researchers resolve contradictions in reported biological data across studies?
Contradictions (e.g., variable IC₅₀ values) are addressed via:
- Standardized Assay Conditions : Fixed pH (6.5), temperature (25°C), and inoculum size (1×10⁶ spores/mL) .
- Counter-Screening : Test compounds against isogenic fungal strains (wild-type vs. efflux pump mutants) to identify resistance mechanisms .
- Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA) to assess reproducibility .
Advanced: What crystallographic software and refinement protocols are recommended for structural analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
